1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18381588
InChI: InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18381588

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name 1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)
Standard InChI Key ZFHOJYCXBWSOAW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 939757-61-6) features a five-membered pyrrolidine ring with three distinct substituents:

  • A benzyl group at the 1-position, contributing hydrophobic character.

  • A 3-methoxyphenyl group at the 4-position, introducing aromaticity and electron-donating effects.

  • A carboxylic acid group at the 3-position, enabling hydrogen bonding and salt formation .

The compound exists in specific stereoisomeric forms, including the (3R,4S) configuration, as indicated by synonyms such as "(3R,4S)-1-Benzyl-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid" . Stereochemical precision is critical for biological activity, as evidenced by studies on analogous pyrrolidine derivatives .

Physicochemical Properties

While detailed experimental data (e.g., melting point, solubility) are unavailable in the cited sources, the molecular structure suggests moderate polarity due to the carboxylic acid and methoxy groups. The logP value (a measure of lipophilicity) is estimated to be ~2.5–3.0, balancing hydrophilic and hydrophobic interactions .

SupplierPurityPackagingPrice (USD)
Activate Scientific97%250 mg215
Matrix ScientificN/A1 g540
American Custom Chemicals95%1 g1,033.73

Data sourced from supplier catalogs .

Related Compounds and Structural Analogs

Comparative analysis of analogous pyrrolidine derivatives highlights the impact of substituent variation:

Compound NameStructural FeaturesKey Differences
1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid5-oxo group on pyrrolidine ringEnhanced electrophilicity
(S)-ProlineNatural amino acid with pyrrolidine coreLacks aromatic substituents

Data synthesized from and .

Research Trends and Future Directions

Recent studies emphasize:

  • Stereochemical optimization: Enantioselective synthesis to improve target binding affinity .

  • Hybrid molecules: Combining pyrrolidine scaffolds with bioactive fragments (e.g., chloropyridinyl groups) for multitarget therapies .

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